3-Chloro-7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with phenyl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
For industrial-scale production, the same Suzuki–Miyaura cross-coupling reaction can be employed with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. In the case of its fungicidal activity, the compound acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . For its anticancer activity, it inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with similar structural features but different efficacy.
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but varying substituents, leading to different biological activities.
Uniqueness
3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of chloro and difluoromethyl groups, which enhance its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C15H12ClF2N3O |
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Molecular Weight |
323.72 g/mol |
IUPAC Name |
3-chloro-7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H12ClF2N3O/c1-8-13(16)15-19-11(7-12(14(17)18)21(15)20-8)9-4-3-5-10(6-9)22-2/h3-7,14H,1-2H3 |
InChI Key |
GAADDZMJJQBZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=CC=C3)OC)C(F)F |
Origin of Product |
United States |
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